N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a trimethylbenzenesulfonamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific reagents such as arylglyoxals and Meldrum’s acid, which facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed under mild conditions.
Substitution: Substitution reactions often involve the use of halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, arylglyoxals, and Meldrum’s acid. The reaction conditions are typically mild, allowing for efficient functionalization of the imidazo[1,2-a]pyridine scaffold .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent, particularly against breast cancer cells.
Medicine: Explored for its antiviral, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting Sterol 14-alpha demethylase (CYP51), thereby disrupting the cell membrane . This compound may also interact with γ-aminobutyric acid receptors, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, shares the imidazo[1,2-a]pyridine scaffold.
Alpidem: Anxiolytic agent, also contains the imidazo[1,2-a]pyridine core.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-10-14(2)18(15(3)11-13)24(22,23)19-8-7-16-12-21-9-5-4-6-17(21)20-16/h4-6,9-12,19H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSPRMATUCJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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